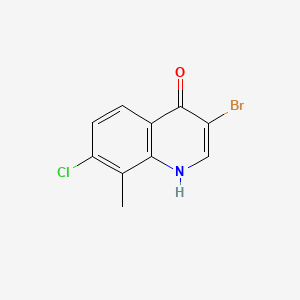

4-(甲磺酰基)-2-吗啉苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(Methylsulfonyl)benzoic acid is a chemical compound with the linear formula CH3SO2C6H4CO2H . It has a molecular weight of 200.21 . It is used in laboratory chemicals and for the synthesis of substances .

Synthesis Analysis

The synthesis of a related compound, 4-(Methylsulfonyl)phenylacetic acid, involves the addition of 1-(4-Methanesulfonyl-phenyl)-ethanone, morpholine, and elemental sulfur in a round-bottom flask and refluxed at 398 K .Molecular Structure Analysis

The molecular structure of 4-(Methylsulfonyl)phenylboronic acid is C7H9BO5S . Its average mass is 200.020 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Methylsulfonyl)benzoic acid include a molecular weight of 200.21, and it exists as a solid .科学研究应用

抗菌活性增强

研究表明,与 4-(甲磺酰基)-2-吗啉苯甲酸相关的化合物,例如 4-(苯磺酰基) 吗啉,表现出抗菌特性,并且可以增强对多种细菌和真菌的多重耐药菌株的抗生素活性。当这些化合物与其他抗生素结合使用时,这种增强尤为显着,表明它们作为抗生素功效调节剂的潜力 (Oliveira 等人,2015).

Swern 氧化

4-(甲磺酰基)-2-吗啉苯甲酸及其衍生物已用于 Swern 氧化过程中,这是一种在温和条件下将醇转化为醛或酮的重要化学反应。亚砜基团的存在是促进此反应的关键,展示了该化合物在合成有机化学中高效生产各种有价值的化学产品方面的相关性 (Ye 等人,2016).

药物代谢和生物转化

在药物代谢领域,4-(甲磺酰基)-2-吗啉苯甲酸的衍生物已被用于使用基于微生物的替代生物催化系统制备某些药物的哺乳动物代谢物。这种方法促进了药物代谢物的结构表征,突出了该化合物在药物研究和开发中的效用 (Zmijewski 等人,2006).

电化学合成

4-吗啉-2-(芳基磺酰基)苯胺的电化学合成证明了 4-(甲磺酰基)-2-吗啉苯甲酸衍生物在创建具有潜在生物学意义的化合物中的应用。这种绿色、一锅法突出了该化合物在化学中促进生态友好合成方法中的作用 (Nematollahi & Esmaili, 2010).

溶解度和相分离研究

对相关的吗啉磺酸的溶解度和相分离性质的研究提供了对 4-(甲磺酰基)-2-吗啉苯甲酸衍生物的物理化学特性的见解。这些研究对于在缓冲溶液中的应用以及了解该化合物在各种溶剂系统中的行为至关重要 (Taha & Lee, 2011).

安全和危害

作用机制

Target of Action

Similar compounds with a sulfanilide moiety are known to interact with various enzymes and receptors .

Mode of Action

Compounds with similar structures are known to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

It’s worth noting that the impact on biochemical pathways can be significant, leading to downstream effects on various cellular processes .

Pharmacokinetics

A related compound has been studied for its in silico adme prediction .

Result of Action

Similar compounds have been shown to have various biological activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound .

属性

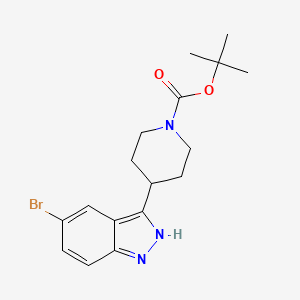

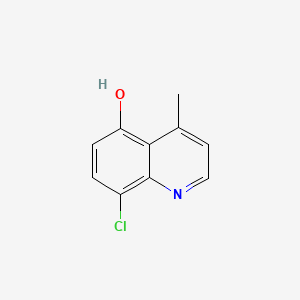

IUPAC Name |

4-methylsulfonyl-2-morpholin-4-ylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5S/c1-19(16,17)9-2-3-10(12(14)15)11(8-9)13-4-6-18-7-5-13/h2-3,8H,4-7H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJHCLZVPIKNHAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)O)N2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101237952 |

Source

|

| Record name | 4-(Methylsulfonyl)-2-(4-morpholinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101237952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1197193-34-2 |

Source

|

| Record name | 4-(Methylsulfonyl)-2-(4-morpholinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1197193-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Methylsulfonyl)-2-(4-morpholinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101237952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Benzo[d][1,3]dioxol-5-yl)butanoic acid](/img/structure/B598093.png)

![Imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride](/img/structure/B598100.png)

![6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro-](/img/structure/B598109.png)